6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran
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Overview
Description
6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H3BrF4O2. It is known for its unique structure, which includes a benzofuran ring substituted with bromine and four fluorine atoms. This compound has a molecular weight of 287.01 g/mol and is used in various scientific research applications .
Preparation Methods
The synthesis of 6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran can be compared with similar compounds such as:
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound also contains multiple fluorine atoms and a bromine atom, but differs in its structural arrangement and chemical properties.
1-propanol, 3-bromo-2,2,3,3-tetrafluoro-: Similar in having bromine and fluorine atoms, but with a different core structure and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
1824139-62-9 |
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Molecular Formula |
C8H3BrF4O |
Molecular Weight |
271.01 g/mol |
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1-benzofuran |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-5-6(3-4)14-8(12,13)7(5,10)11/h1-3H |
InChI Key |
PTZSUVQTFDVLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C2(F)F)(F)F |
Purity |
0 |
Origin of Product |
United States |
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